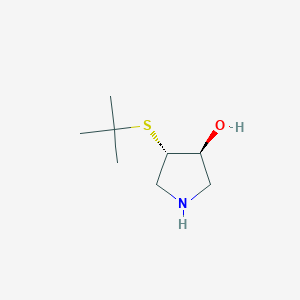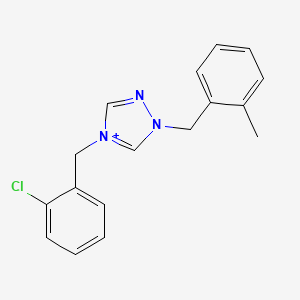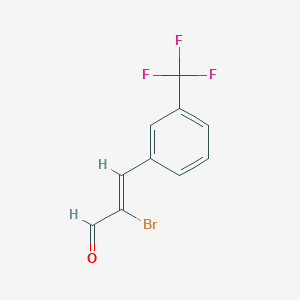
(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde typically involves the bromination of 3-(3-(trifluoromethyl)phenyl)acrylaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3-(3-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 2-Bromo-3-(3-(trifluoromethyl)phenyl)propionaldehyde.
Substitution: 2-Azido-3-(3-(trifluoromethyl)phenyl)acrylaldehyde.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets and pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable intermediates, contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(3-(trifluoromethyl)phenyl)propionaldehyde
- 3-(3-(Trifluoromethyl)phenyl)acrylic acid
- 2-Azido-3-(3-(trifluoromethyl)phenyl)acrylaldehyde
Uniqueness
(Z)-2-Bromo-3-(3-(trifluoromethyl)phenyl)acrylaldehyde is unique due to its combination of a bromine atom, a trifluoromethyl group, and an acrylaldehyde moiety.
Properties
Molecular Formula |
C10H6BrF3O |
|---|---|
Molecular Weight |
279.05 g/mol |
IUPAC Name |
(Z)-2-bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6BrF3O/c11-9(6-15)5-7-2-1-3-8(4-7)10(12,13)14/h1-6H/b9-5- |
InChI Key |
QWQQNDORZPZVSK-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C(/C=O)\Br |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


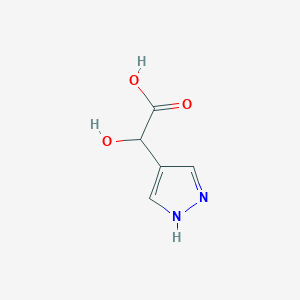
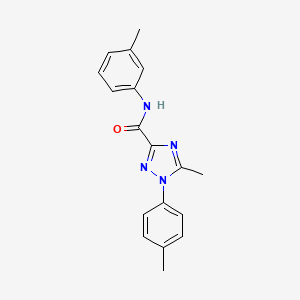

![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
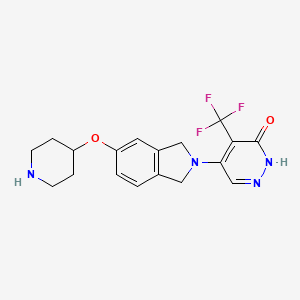

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)
![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)
